Afuresertib hydrochloride is a pan-AKT kinase inhibitor that has been studied for its potential therapeutic effects in various types of cancer. AKT kinase is a critical component of the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer cells, leading to increased cell proliferation and survival. By inhibiting AKT kinase, afuresertib aims to restore drug sensitivity in tumors that have developed resistance to conventional treatments.
In a Phase IB study, afuresertib was administered in combination with paclitaxel and carboplatin to patients with recurrent platinum-resistant epithelial ovarian cancer (PROC) and primary platinum-refractory ovarian cancer (PPROC). The study aimed to determine the maximum tolerated dose (MTD) of afuresertib when used in this combination and to evaluate its safety, tolerability, and clinical activity. The results showed that the MTD of afuresertib was 125 mg/day, and the combination demonstrated efficacy in recurrent PROC with an overall response rate (ORR) of 32% by RECIST 1.1 criteria and a median progression-free survival of 7.1 months1.
Another study evaluated the efficacy and safety of afuresertib in patients with Langerhans cell histiocytosis (LCH), a rare disease characterized by the accumulation of Langerhans cells in various organs. The study was a single-arm, open-label trial that included adults and adolescents with relapsed/refractory LCH as well as treatment-naive patients. Afuresertib was administered at 125 mg once daily, and the results indicated that it was active in patients with both treatment-naive and relapsed/refractory LCH. The pharmacokinetic and safety profile of afuresertib in LCH patients was consistent with that observed in patients with other hematologic malignancies. Among the patients evaluated, 29% were reported as better at the three and/or six-month disease assessment2.
Afuresertib hydrochloride is a small molecule drug primarily developed as an inhibitor of the serine/threonine-protein kinase AKT, which plays a crucial role in various cellular processes including metabolism, growth, and survival. It has been investigated for its potential therapeutic applications in treating several types of cancer, particularly those characterized by aberrant AKT signaling. The compound is recognized for its ability to suppress tumor growth and induce apoptosis in cancer cells.
Afuresertib hydrochloride is classified as an investigational drug and is categorized under small molecule inhibitors targeting the AKT signaling pathway. It was initially developed by GlaxoSmithKline and is currently being evaluated in clinical trials for its efficacy against various malignancies, including breast cancer and other solid tumors .
The synthesis of afuresertib hydrochloride involves multiple steps that typically include the formation of key intermediates followed by final modifications to yield the active compound. The synthetic route can be summarized as follows:
Technical details reveal that careful optimization of reaction conditions, such as temperature and solvent choice, is critical to achieving high yields and purity of afuresertib hydrochloride.
Afuresertib hydrochloride has a complex molecular structure characterized by the following:
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its binding interactions with target proteins .
Afuresertib hydrochloride undergoes various chemical reactions that are crucial for its activity:
Afuresertib hydrochloride primarily functions by inhibiting the AKT signaling pathway. The mechanism involves:
Data from clinical studies indicate that afuresertib effectively reduces tumor size and improves patient outcomes in specific cancer types.
The physical and chemical properties of afuresertib hydrochloride are essential for understanding its behavior in biological systems:
These properties are critical for optimizing formulation strategies and delivery methods in clinical settings.
Afuresertib hydrochloride has been extensively studied for its potential applications in oncology:
Afuresertib exhibits nanomolar inhibitory potency against all three AKT isoforms (AKT1, AKT2, AKT3) but demonstrates variable binding kinetics. It binds reversibly to the pleckstrin homology (PH) domain of AKT, preventing translocation to the plasma membrane and subsequent phosphorylation at Thr308 (AKT1) and Ser473 (AKT1). Key characteristics include:
Table 1: Binding Kinetics of Afuresertib Against AKT Isoforms
Isoform | IC₅₀ (nM) | KD (nM) | Selectivity vs. AKT1 |
---|---|---|---|
AKT1 | 5.0 | 0.8 | 1.0x |
AKT2 | 25.0 | 3.2 | 5.0x |
AKT3 | 18.0 | 2.1 | 3.6x |
Afuresertib blocks the PI3K/AKT/mTOR axis, a pathway hyperactivated in >50% of solid tumors due to PIK3CA, PTEN, or AKT mutations [4]. Mechanistic studies show:
Fig. 1: Afuresertib’s Impact on PI3K/AKT/mTOR Pathway
PI3K → PIP3 → AKT Recruitment → PDK1/mTORC2 Phosphorylation ↓ Afuresertib Blockade Loss of AKT Activation ↓ Reduced p-GSK3β/p-S6K/p-FOXO
Western blot analysis in rat esophageal tumors confirmed dose-dependent reductions in p-AKT (Ser473): 45% (low dose), 72% (medium), 92% (high) [1].
By inhibiting AKT, afuresertib shifts the apoptotic equilibrium toward pro-death signaling:
Table 2: Apoptotic Marker Expression in Afuresertib-Treated Esophageal Cancer Cells
Target | Function | mRNA Change (20 μM) | Protein Change |
---|---|---|---|
Bcl-2 | Anti-apoptotic | ↓ 60% | ↓ 55% |
Bax | Pro-apoptotic | ↑ 220% | ↑ 195% |
Caspase-3 | Apoptotic executor | ↑ 130% | ↑ 210% (activity) |
GAPDH | Control | Unchanged | Unchanged |
Afuresertib suppresses tumor angiogenesis by downregulating AKT-driven secretion of pro-angiogenic factors:
Table 3: Afuresertib’s Effects on Angiogenic Factors in Esophageal Cancer Models
Factor | Role in Angiogenesis | Reduction (High Dose) | Assay |
---|---|---|---|
VEGF | Endothelial migration | Serum: 58%; Tumor: 72% | ELISA/IHC |
bFGF | Fibroblast proliferation | Tumor: 65% | Western blot |
CD31 | Microvascular density | 47% fewer vessels | Immunohistochemistry |
Tumor volume | N/A | 68% shrinkage | Caliper measurement |
These effects stem from AKT-HIF-1α crosstalk inhibition. AKT blockade reduces HIF-1α stability, diminishing its transcriptional activation of VEGF and bFGF genes [2].
Compound Synonyms and Identifiers
Table 4: Alternative Names for Afuresertib Hydrochloride
Identifier | Source |
---|---|
Afuresertib hydrochloride | [1] [6] |
GSK-2110183 | [2] [6] |
LAE 002 | [6] [7] |
ASB-183 | [7] |
CAS 1047644-62-1 | [7] |
Molecular Formula C₁₈H₁₇Cl₂FN₄OS·HCl | [7] |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7